LogP 0.85 Provides Balanced Amphiphilicity Missing in Shorter Homologs
Ethanol, 2,2'-(hexylimino)bis- exhibits an experimentally determined LogP of 0.85, which is substantially higher than N-methyl diethanolamine (LogP –0.72), N‑ethyl diethanolamine (LogP –0.19), and N‑butyl diethanolamine (LogP 0.07) [1]. Although LogP for N‑octyl diethanolamine is not experimentally reported, the incremental trend of ~0.6–0.8 LogP units per two‑carbon elongation predicts a value near 1.6–2.0 for the C₈ analog . Thus the C₆ chain delivers intermediate lipophilicity, enabling adequate oil solubility while retaining sufficient water dispersibility, a balance not achievable with the C₁–C₄ or the C₈+ variants.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 0.85 (experimental) |
| Comparator Or Baseline | N-Methyl: –0.72; N-Ethyl: –0.19; N-Butyl: 0.07; N-Octyl: ~1.6–2.0 (estimated) |
| Quantified Difference | ΔLogP = +1.57 vs. N-methyl; +1.04 vs. N-ethyl; +0.78 vs. N-butyl; –(0.8–1.2) vs. N-octyl |
| Conditions | Computed/experimental LogP values from standardized databases (chemsrc, chemicalbook) at ambient temperature. |
Why This Matters
Procurement teams selecting a diethanolamine for biphasic reactions, emulsification, or as a lipophilic intermediate can use LogP to predict partitioning behavior without trial-and-error screening.
- [1] Acme Chemical. N-Butyldiethanolamine (CAS 102-79-4) – LogP 0.07310. https://www.acmechem.cn/102-79-4.html View Source
